REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].IC.[C:16](=O)(O)[O-].[Na+]>CC(N(C)C)=O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][CH3:16])=[O:6] |f:2.3|
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Name
|
|
Quantity
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67 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Type
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CUSTOM
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Details
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The mixture is stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for two hours
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Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids are washed with methanol
|
Type
|
CUSTOM
|
Details
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The filtrate and washings are evaporated to a residue which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
Recrystallization from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |